XY-06-007

Targeted protein degradation Chemical genetics Bromodomain

Researchers expressing BRD4BD1L94V-tagged proteins require allele-specific degradation that spares endogenous wild-type BRD4-a capability absent in pan-BET degraders (e.g., MZ1, dBET6). XY-06-007 solves this via a bump-and-hole strategy: its sterically enlarged (+)-JQ1-derived ligand selectively engages the engineered L94V cavity while clashing with wild-type BRD4, enabling mutation-selective degradation. • DC50 (6 h): 10 nM against BRD4BD1L94V; zero off-target degradation by whole-proteome mass spectrometry • Orthogonally compatible with dTAGV-1/FKBP12F36V for multiplexed dual-protein depletion • Validated in vivo PK: t1/2 ~0.515 h (IV, 2 mg/kg); low clearance (21.9 mL/min/kg) Supplied as white solid, ≥98% purity; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula C41H41ClN8O8
Molecular Weight 809.3 g/mol
Cat. No. B10830920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXY-06-007
Molecular FormulaC41H41ClN8O8
Molecular Weight809.3 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl
InChIInChI=1S/C41H41ClN8O8/c1-22(35-37-48-47-23(2)49(37)29-15-14-26(57-3)20-28(29)36(46-35)24-10-12-25(42)13-11-24)38(53)44-19-6-4-5-18-43-33(52)21-58-31-9-7-8-27-34(31)41(56)50(40(27)55)30-16-17-32(51)45-39(30)54/h7-15,20,22,30,35H,4-6,16-19,21H2,1-3H3,(H,43,52)(H,44,53)(H,45,51,54)/t22-,30?,35+/m1/s1
InChIKeyQTDHGBJLMBQHOW-BPJPHOPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XY-06-007 Product Overview


XY-06-007 (CAS 2757045-94-4) is a synthetic small-molecule heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader specifically engineered via a 'bump-and-hole' chemical-genetic strategy to target the engineered BRD4BD1L94V mutant protein. The compound comprises a cereblon (CRBN) E3 ubiquitin ligase-binding ligand (pomalidomide derivative) tethered via an optimized linker to a (+)-JQ1 derivative that acts as the 'bump' ligand selective for the engineered L94V 'hole' in the BRD4 bromodomain 1 (BD1). XY-06-007 demonstrates a half-degradation concentration (DC50, 6 h) of 10 nM against BRD4BD1L94V with no detectable off-target degradation as assessed by whole-proteome mass spectrometry, and exhibits suitable pharmacokinetics for in vivo studies [1] .

XY-06-007 vs. Generic BRD4 PROTACs


Generic substitution fails for XY-06-007 because its fundamental mechanism of action is orthogonal to that of standard BRD4 degraders. Unlike conventional pan-BET or BRD4-selective PROTACs (e.g., ARV-771, MZ1, dBET6) that engage endogenous wild-type BRD4, XY-06-007 operates exclusively on an engineered BRD4BD1L94V mutant protein. The L94V mutation creates a sterically expanded 'hole' in the bromodomain acetyl-lysine binding pocket; XY-06-007's JQ1-derived 'bump' ligand is intentionally enlarged at the tert-butyl ester position to achieve complementarity with this engineered cavity while sterically clashing with wild-type BRD4 [1]. Consequently, XY-06-007 shows high selectivity for BRD4BD1L94V over wild-type BRD4 and exhibits no degradation of endogenous off-targets . Attempting to use a conventional BRD4 degrader in a BRD4BD1L94V-tagged system would produce fundamentally different results: the degrader would deplete endogenous wild-type BRD4 indiscriminately, confounding any interpretation of phenotype arising from the tagged protein of interest.

XY-06-007 Evidence Guide


Selective BRD4 L94V Degradation

XY-06-007 exhibits high selectivity for the engineered BRD4BD1 L94V mutant over wild-type BRD4. This selectivity is achieved through steric complementarity between the (+)-JQ1-derived 'bump' ligand and the engineered L94V cavity, with the L94V mutation removing a steric clash present with wild-type BRD4 [1]. While the publication reports a DC50 (6 h) of 10 nM against BRD4BD1 L94V, no degradation of wild-type BRD4 is observed [1] . In contrast, conventional BRD4 degraders such as dBET6 (IC50 = 14 nM) and MZ1 (DC50 ≈ 5-50 nM depending on cell line) potently degrade endogenous wild-type BRD4 indiscriminately [2]. The comparator dBET1 achieves a DC50 of ~430 nM against wild-type BRD4 but exhibits no activity against the L94V mutant [1].

Targeted protein degradation Chemical genetics Bromodomain PROTAC

Proteome-Wide Off-Target Profile

Whole-proteome mass spectrometry analysis demonstrates that XY-06-007 induces no detectable degradation of off-target proteins, confirming its exceptional selectivity for the BRD4BD1 L94V-tagged system [1]. This clean profile contrasts with the dTAG system, where the original CRBN-recruiting dTAG-13 molecule exhibits off-target degradation of GSPT1, IKZF1, and IKZF3 (neomorphic CRBN substrates) at concentrations above 100 nM [2]. The VHL-recruiting dTAGV-1 was developed to circumvent this CRBN-related off-target issue, but XY-06-007 achieves clean proteome-wide selectivity without requiring a switch in E3 ligase recruitment strategy [1] [2].

Proteomics Chemical biology Target engagement Degradation tag

In Vivo Pharmacokinetics

XY-06-007 demonstrates suitable pharmacokinetics for in vivo studies, with a short elimination half-life (0.515 h or ~31 minutes) following intravenous administration at 2.0 mg/kg in mice, attributed to relatively low clearance (21.9 mL/min/kg) [1] . The short half-life (< 43.2 minutes) is advantageous for acute perturbation studies requiring rapid compound washout to assess reversibility of protein degradation effects. In comparison, MZ1, a VHL-recruiting pan-BET PROTAC degrader, exhibits an elimination half-life of ~1.1 h in mice following intraperitoneal administration [2], and ARV-771 (pan-BET CRBN-recruiting PROTAC) shows a half-life of approximately 0.7-0.9 h [3]. XY-06-007's pharmacokinetic profile falls within the range suitable for in vivo target validation studies but offers the unique advantage of a clean off-target profile as documented by proteomics.

In vivo pharmacology ADME Pharmacokinetics Drug discovery

Batch Purity Specifications

XY-06-007 is supplied with a specified purity of ≥98% as determined by HPLC . Batch-specific purity documentation is available via Certificate of Analysis (CoA) download for each manufactured lot . This purity specification meets or exceeds the industry standard for research-grade small molecule probes. In the broader landscape of commercial PROTAC degraders, purity specifications typically range from 95% to 98%+, with many vendors offering no explicit batch-specific purity guarantee. The availability of downloadable CoAs with batch-specific purity, molecular weight confirmation, and storage conditions provides procurement traceability and experimental reproducibility assurance.

Quality control HPLC purity Certificate of Analysis Research reagents

Orthogonal Compatibility with dTAG

XY-06-007 can be combined with the dTAG system to achieve simultaneous, orthogonal degrader-mediated depletion of two distinct protein fusions within the same cellular system [1]. The BRD4BD1 L94V tag is recruited by CRBN via XY-06-007, while the FKBP12F36V dTAG system recruits VHL (via dTAGV-1) or CRBN (via dTAG-13). Because the two systems use different E3 ligases or different ligand recognition mechanisms, simultaneous addition of both degraders enables multiplexed control over two distinct tagged proteins. No other commercially available degradation tag system currently offers this demonstrated orthogonal compatibility with the widely adopted dTAG platform.

Multiplexed degradation Chemical genetics Synthetic biology Functional genomics

XY-06-007 Application Scenarios


Multiplexed Genetic Interaction Mapping

Researchers investigating synthetic lethal relationships or protein co-dependencies can co-express a BRD4BD1 L94V-tagged protein of interest alongside an FKBP12F36V-tagged partner protein. Simultaneous treatment with XY-06-007 and dTAGV-1 enables orthogonal, titratable depletion of both proteins to assess combinatorial effects on cellular viability, signaling, or transcriptional programs. This multiplexed degradation approach leverages the demonstrated compatibility of the two orthogonal systems and the clean proteomic profile of XY-06-007, eliminating confounding off-target contributions that would obscure the interpretation of combinatorial phenotypes [1] .

Reversible In Vivo Target Validation

For in vivo target validation studies in murine xenograft or genetically engineered models expressing BRD4BD1 L94V-tagged proteins, XY-06-007 provides a validated tool with established pharmacokinetic parameters. The compound demonstrates a short elimination half-life of approximately 0.515 h (~31 minutes) following intravenous administration at 2.0 mg/kg, with low clearance (21.9 mL/min/kg) [1] . This PK profile enables acute protein depletion protocols followed by compound washout to assess reversibility of the observed phenotype—a critical control for distinguishing on-target degradation effects from indirect or sustained compensatory responses. The absence of proteome-wide off-target degradation events ensures that any observed in vivo phenotype is directly attributable to depletion of the tagged target [1].

Mutant-Selective Protein Depletion

In systems where a mutation-specific degradation strategy is required—for instance, modeling the functional consequences of a gain-of-function or oncogenic mutation—researchers can tag the mutant protein with BRD4BD1 L94V while leaving endogenous wild-type protein intact. XY-06-007 selectively degrades only the tagged mutant form, with no detectable degradation of wild-type BRD4 [1]. This contrasts sharply with pan-BET degraders (e.g., MZ1, dBET6, ARV-771) that would deplete both wild-type and mutant proteins indiscriminately. Applications include allele-specific studies in isogenic cell lines, functional dissection of oncogenic driver mutations, and validation of mutant-selective synthetic lethal interactions where wild-type protein function must be preserved [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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